molecular formula C18H14ClFN2O2 B2719289 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-37-0

2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2719289
CAS No.: 898454-37-0
M. Wt: 344.77
InChI Key: GLHDMDWDWGWIHA-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound with potential applications in various scientific and industrial fields. This compound combines a benzamide moiety with a unique pyrroloquinoline structure, modified by chlorine and fluorine atoms, which may confer specific chemical and biological properties.

Preparation Methods

Synthetic Routes

This compound is generally synthesized through multi-step organic reactions. A common synthetic route might involve:

  • Formation of the pyrroloquinoline core: : Starting with simple aromatic precursors, the pyrroloquinoline structure can be assembled via cyclization reactions, often using catalysts or specific reaction conditions to facilitate ring closure.

  • Functional Group Modifications: : Introduction of the 2-oxo, 2-chloro, and 6-fluoro groups usually involves selective halogenation and oxidation reactions.

  • Amidation: : The benzamide group can be introduced in the final step through a condensation reaction between an amine derivative of the pyrroloquinoline core and a chlorinated or fluorinated benzoyl chloride.

Industrial Production Methods

While laboratory synthesis focuses on smaller scales and precise conditions, industrial production may utilize:

  • Bulk Synthesis: : Scaled-up versions of the lab synthetic routes, optimizing for yield and efficiency.

  • Continuous Flow Chemistry: : Employing flow reactors to maintain constant reaction conditions and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Substitution: : Due to the presence of halogen atoms, it can undergo nucleophilic or electrophilic substitution reactions.

  • Reduction: : The carbonyl group (2-oxo) can be reduced to form alcohols or amines.

  • Oxidation: : Although less common, specific conditions might oxidize other positions on the aromatic rings or modify functional groups.

Common Reagents and Conditions

  • Substitution Reactions: : Halogenated solvents like dichloromethane, reagents such as sodium hydride or potassium tert-butoxide.

  • Reduction Reactions: : Hydrogenation with palladium on carbon, or hydride donors like sodium borohydride.

  • Oxidation Reactions: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Depending on the reaction, products may vary:

  • Substitution Products: : Diverse derivatives with different halogen or functional group placements.

  • Reduction Products: : Alcohols, amines, or even deoxygenated aromatic systems.

  • Oxidation Products: : Dicarboxylic acids, quinones, or more highly oxidized aromatic compounds.

Scientific Research Applications

This compound holds promise in various domains:

  • Chemistry: : As a building block for more complex organic molecules or in studying reaction mechanisms.

  • Biology: : Potentially as a bioactive molecule in drug discovery, interacting with specific biological pathways.

  • Medicine: : May serve as a lead compound or intermediate in the synthesis of therapeutic agents, especially given its unique structural features.

  • Industry: : Applications in material science or as a precursor for advanced polymers and coatings.

Mechanism of Action

The specific mechanism of action depends on the context of its application:

  • Molecular Targets: : It may interact with enzymes or receptors, influencing biological pathways.

  • Pathways Involved: : Often, compounds with similar structures affect signal transduction or metabolic pathways, though exact mechanisms require empirical study.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

  • 2-chloro-6-fluoro-N-(2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-8-yl)benzamide

  • 2-chloro-6-fluoro-N-(2-oxo-2,3-dihydroquinolin-8-yl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its specific pyrroloquinoline core, which might confer unique reactivity and biological activity. Each structural variant offers a different profile in terms of stability, solubility, and interaction with biological systems.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-13-4-1-5-14(20)16(13)18(24)21-12-7-10-3-2-6-22-15(23)9-11(8-12)17(10)22/h1,4-5,7-8H,2-3,6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDMDWDWGWIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC=C4Cl)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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